molecular formula C15H15N3O2S2 B2859529 N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide CAS No. 912624-31-8

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide

Cat. No. B2859529
CAS RN: 912624-31-8
M. Wt: 333.42
InChI Key: UVEHAFCLOBDTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide” is a novel heterocyclic compound. It is part of a series of compounds that have been designed and synthesized for potential biological activities .


Synthesis Analysis

The synthesis of this compound involves a series of steps from commercially available substances. The process yields N-heterocyclic compounds that are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The synthesis process is efficient and yields moderate to good results .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a thiazolo[5,4-b]pyridine core. The structure is further characterized by the presence of a sulfonamide functionality .


Chemical Reactions Analysis

These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay. The results indicate that these N-heterocyclic compounds show potent PI3K inhibitory activity . The structure−activity relationships (SAR) study shows that the sulfonamide functionality is important for PI3Kα inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its colorless solid form and its melting point of 175–177 °C . More detailed properties can be determined through NMR and HRMS analysis .

Scientific Research Applications

    Antioxidant Activity

    Thiazole derivatives, including the compound , have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

    Analgesic Activity

    Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.

    Anti-inflammatory Activity

    These compounds have also shown anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but sometimes it can become chronic and lead to various health problems.

    Antimicrobial and Antifungal Activity

    Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests their potential use in treating various bacterial and fungal infections.

    Antiviral Activity

    Some thiazole derivatives have shown antiviral properties . This means they could potentially be used in the treatment of viral infections.

    Antitumor or Cytotoxic Activity

    Thiazole derivatives have been found to exhibit antitumor or cytotoxic activities . This suggests their potential use in cancer treatment.

    Neuroprotective Activity

    Thiazole derivatives have been reported to have neuroprotective effects . Neuroprotective drugs are those that protect the brain and nervous system from damage and degeneration.

    Use in Organic Electronics

    The parent thiazolo[5,4-d]thiazole moiety has some appealing features towards applications in organic electronics . Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are easily prepared and can expand the conjugated backbone of the semiconducting material .

properties

IUPAC Name

N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-3-22(19,20)18-12-7-6-11(9-10(12)2)14-17-13-5-4-8-16-15(13)21-14/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEHAFCLOBDTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.